

Technical Guide: Physical Properties of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-methylbenzoic acid**

Cat. No.: **B1266583**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Bromo-2-methylbenzoic acid** (CAS No: 68837-59-2). The information herein is compiled for use in research, drug development, and quality control settings, with a focus on quantitative data, experimental context, and logical workflows for compound characterization.

Core Physical and Chemical Properties

4-Bromo-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzoic acid backbone with a bromo substituent at the 4-position and a methyl group at the 2-position. This substitution pattern influences its physical and chemical characteristics, including its acidity, solubility, and melting point. It presents as a solid at room temperature, typically in the form of a white to off-white or brown crystalline powder.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Physical Data

The key physical properties of **4-Bromo-2-methylbenzoic acid** are summarized in the table below for easy reference and comparison. These values are compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO ₂	[3]
Molecular Weight	215.04 g/mol	[1][3]
Melting Point	179 - 185 °C	[1][3][4][5][6][7]
Boiling Point	310.1 ± 30.0 °C (Predicted)	[3][8]
Density	1.599 ± 0.06 g/cm ³ (Predicted)	[8]
Water Solubility	Insoluble / Sparingly soluble	[2][6][8]
pKa	3.63 ± 0.25 (Predicted)	[2][3][8]
Appearance	White to off-white/brown crystalline powder	[2][3][5]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of **4-Bromo-2-methylbenzoic acid**.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment	Source(s)
7.80	Doublet (d)	8.4	Aromatic H (H-6)	[3][9]
7.48	Singlet (s)	N/A	Aromatic H (H-3)	[3][9]
7.42	Doublet (d)	8.4	Aromatic H (H-5)	[3][9]
2.56	Singlet (s)	N/A	Methyl H (CH_3)	[3][9]

Solvent: CD_3OD ,
Frequency: 300
MHz[3][9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. For **4-Bromo-2-methylbenzoic acid**, characteristic peaks would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and methyl group, and C-Br stretch. ATR-IR and FTIR spectra for this compound are available in public databases.[10][11]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of organic compounds like **4-Bromo-2-methylbenzoic acid**.

Melting Point Determination

The melting point is a key indicator of purity and is typically reported as a range.

Methodology: Capillary Method

- A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, sealed at one end.[12]

- The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube) along with a calibrated thermometer.[2][10]
- The apparatus is heated slowly and uniformly, typically at a rate of 1-2 °C per minute near the expected melting point.[10]
- The temperature at which the first drop of liquid appears is recorded as the initial melting point.
- The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.[10]
- A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[10]

Boiling Point Determination

As **4-Bromo-2-methylbenzoic acid** is a solid at room temperature with a high predicted boiling point, this determination is less common than melting point analysis.

Methodology: Distillation or Capillary Method For high-boiling point solids, the boiling point is often determined under reduced pressure to prevent decomposition. For liquids, a simple distillation is common.[9] A micro-scale method can also be used:

- A few drops of the liquid (or melted solid) are placed in a small fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
- The setup is heated in an oil bath or on a heating block.[13]
- The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary. This temperature corresponds to the boiling point at the given atmospheric pressure.[13][14]

Solubility Determination

Solubility is assessed qualitatively and quantitatively to understand the compound's behavior in different solvents.

Methodology: Shake-Flask Method (Qualitative/Semi-Quantitative)

- A small, measured amount of the solute (e.g., 10 mg) is added to a test tube or vial containing a measured volume of the solvent (e.g., 1 mL of water).
- The mixture is vigorously agitated (shaken) for a set period.^[4]
- Visual observation determines if the solid has dissolved. If it dissolves, more solute can be added until saturation is reached.
- For acid-base properties, if the compound is water-soluble, the pH of the solution is tested with litmus or a pH meter.^{[4][15]}
- If insoluble in water, subsequent tests are performed with dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH, 5% NaHCO₃) to check for the presence of basic or acidic functional groups that can form soluble salts.^{[4][16]}

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

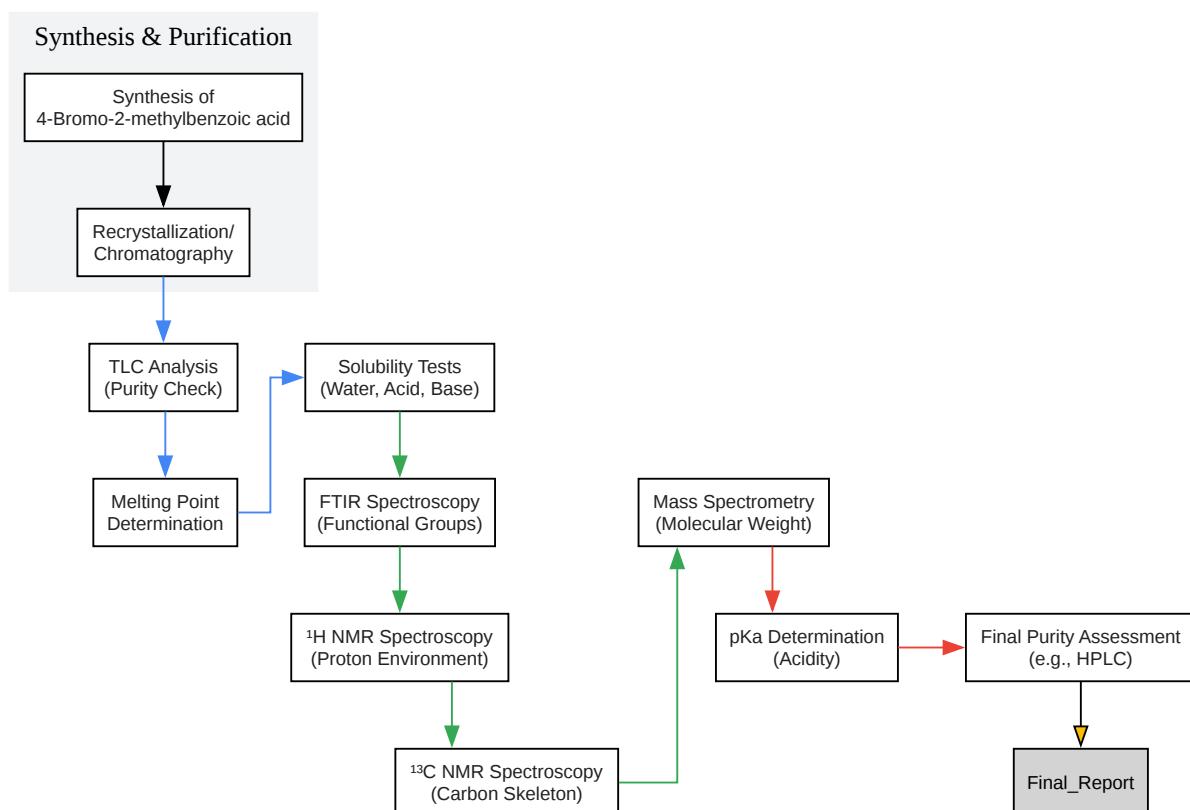
Methodology: Potentiometric Titration

- A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol if water solubility is low.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

¹H NMR Spectroscopy

Methodology: Sample Preparation and Analysis

- Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD as cited) in an NMR tube.
- A small amount of a reference standard, typically tetramethylsilane (TMS), may be added.
- The sample is placed in the NMR spectrometer.
- The spectrum is acquired, processed (Fourier transform, phasing, baseline correction), and integrated.
- Chemical shifts are reported in parts per million (ppm) relative to the reference standard. Protons on or adjacent to the aromatic ring will appear in characteristic regions (typically 6.5-8.0 ppm for aryl protons and 2.0-3.0 ppm for benzylic protons).[\[17\]](#)


FTIR Spectroscopy

Methodology: KBr Pellet or ATR

- KBr Pellet Method:
 - Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[\[3\]](#)
 - The mixture is pressed into a thin, transparent pellet using a hydraulic press.[\[3\]](#)
 - The pellet is placed in the sample holder of the FTIR instrument for analysis.[\[3\]](#) A background spectrum of a blank KBr pellet is typically run first.[\[18\]](#)
- Attenuated Total Reflectance (ATR) Method:
 - The solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[\[3\]](#)[\[18\]](#)
 - Pressure is applied to ensure good contact between the sample and the crystal.[\[3\]](#)
 - The IR spectrum is then collected directly with minimal sample preparation.[\[18\]](#)[\[19\]](#)

Compound Characterization Workflow

The following diagram illustrates a logical workflow for the physical and spectral characterization of a synthesized sample of **4-Bromo-2-methylbenzoic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. scribd.com [scribd.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. store.astm.org [store.astm.org]
- 12. byjus.com [byjus.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jascoinc.com [jascoinc.com]
- 19. edinst.com [edinst.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Bromo-2-methylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266583#4-bromo-2-methylbenzoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com